2-amino-5-chloro-N-(2-methylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

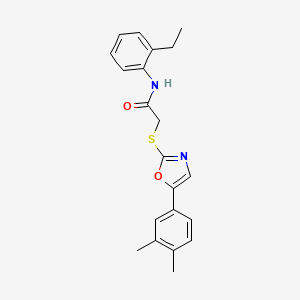

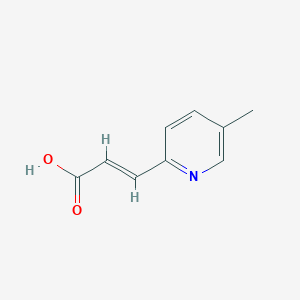

2-amino-5-chloro-N-(2-methylpropyl)benzamide is a chemical compound with the CAS Number: 34810-93-0 . It has a molecular weight of 226.71 and its IUPAC name is 2-amino-5-chloro-N-isobutylbenzamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-amino-5-chloro-N-(2-methylpropyl)benzamide is 1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom in the molecule.Physical And Chemical Properties Analysis

2-amino-5-chloro-N-(2-methylpropyl)benzamide has a molecular weight of 226.70 . It is a powder at room temperature .Scientific Research Applications

Antiproliferative Activity and Sigma-1 Receptor Agonism

A study focused on the design and synthesis of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptor agonists. These compounds were evaluated for their antiproliferative activity against cancer cell lines, showcasing potent cytotoxic activities, particularly against the MCF-7 cell line. This suggests their potential for cancer treatment through sigma-1 receptor modulation (Youssef et al., 2020).

Anti-Influenza Activity

Another research developed benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiviral activities against the H5N1 strain of the influenza A virus. These findings highlight the potential of benzamide derivatives in treating avian influenza, demonstrating a significant step towards antiviral drug development (Hebishy et al., 2020).

Antibacterial Studies

A compound derived from benzamide, specifically 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, was synthesized and showed antibacterial activity towards both gram-positive and gram-negative bacteria. This underscores the compound's potential as a basis for developing new antibacterial agents (Adam et al., 2016).

Complexation and Magnetic Studies

Research into the complexation of 2-hydroxy-N-(n-aminoalkyl)benzamides with manganese highlighted the synthesis of dinuclear and tetranuclear manganese complexes. These complexes exhibit interesting magnetic behaviors, contributing to the field of molecular magnetism and its applications in materials science (Mitsuhashi et al., 2016).

Antifungal and Antimicrobial Activity

The synthesis and characterization of new benzo[a]phenoxazine-based fluorophores derived from benzamide compounds have been studied for their antifungal properties. These compounds showed good activity against Saccharomyces cerevisiae, indicating their potential in developing antifungal treatments (Frade et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and using personal protective equipment .

Future Directions

properties

IUPAC Name |

2-amino-5-chloro-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNDMUKQOLOTOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=CC(=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-chloro-N-(2-methylpropyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2754133.png)

![2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2754134.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2754135.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2754137.png)

![2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile](/img/structure/B2754140.png)

![2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2754149.png)

![ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2754150.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)

![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2754155.png)